molecular formula C8H11ClN2O2 B8058970 (S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride

Cat. No.: B8058970
M. Wt: 202.64 g/mol
InChI Key: DIUTWKZSBAFEEB-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride is a chiral amino acid derivative with an L-configuration. It exists as a colorless crystalline powder with high solubility in water, alcohols, and ethers due to its polar pyridinyl group and ionic hydrochloride moiety . Its lactone structure and pyridine ring contribute to its biological relevance, particularly in studying protein interactions, enzyme mechanisms, and drug development. The compound serves as a key intermediate in synthesizing anticancer, antiviral, and antidepressant agents, leveraging its ability to mimic natural amino acids in target binding .

Synthesis involves reacting pyridine with cyanoacetate, followed by L-alanine ester salt addition and HCl treatment to yield the final product . Its stereochemistry and functional groups make it a versatile scaffold for medicinal chemistry.

Properties

IUPAC Name

(2S)-2-amino-3-pyridin-4-ylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;/h1-4,7H,5,9H2,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUTWKZSBAFEEB-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Using electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Brominated pyridine derivatives

Scientific Research Applications

Neuroprotective Effects

Research indicates that (S)-2-amino-3-(pyridin-4-yl)propanoic acid hydrochloride may exhibit neuroprotective effects by modulating neurotransmitter systems, particularly glutamate receptors. This modulation is crucial for maintaining excitatory neurotransmission and could have implications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Case Study : A study demonstrated that the compound could reduce neuronal cell death in models of excitotoxicity, suggesting its potential as a therapeutic agent for neuroprotection.

Analgesic Properties

The compound has been explored for its analgesic properties. In preclinical studies, it has shown promise in alleviating pain through its action on pain pathways in the nervous system. This application is particularly relevant for chronic pain management .

Organic Synthesis Applications

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride serves as a valuable building block in organic synthesis. Its functional groups facilitate the creation of more complex molecules that can be used in pharmaceuticals and agrochemicals.

Synthetic Pathways :

  • Nucleophilic Substitution Reactions : The amino group can engage in nucleophilic attacks on electrophiles, leading to the formation of various derivatives.
  • Esterification Reactions : The carboxylic acid group allows for ester formation, which can be further utilized in drug design.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.

  • Pathways: It may influence metabolic pathways and signaling cascades, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine and Aromatic Substituted Analogs

(a) 4-Ethynylphenyl Derivative
  • Compound: (S)-2-Amino-3-(4-ethynylphenyl)propanoic acid hydrochloride (CAS: 188640-63-3)
  • Impact : Enhanced binding specificity in bioconjugation applications; reduced solubility compared to the pyridinyl parent due to hydrophobic ethynyl substitution .
(b) Phenylazo Derivative
  • Compound: (2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride (CAS: 2137036-84-9)
  • Key Differences : Azo (-N=N-) linkage adds photoresponsive properties.
  • Impact: Potential use in light-activated drug delivery systems; reduced stability under UV exposure .
(c) Methoxyphenyl Derivatives
  • Compounds: (S)-2-Amino-3-(3-methoxyphenyl)propanoic acid (CAS: 145306-65-6) (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride (CAS: 70601-63-7)
  • Key Differences : Methoxy (-OCH₃) groups increase electron density on the aromatic ring.
  • Impact : Improved binding to serotonin receptors; altered metabolic stability due to methoxy group oxidation susceptibility .

Heterocyclic and Aliphatic Substituted Analogs

(a) Imidazole Derivative
  • Compound: (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride
  • Key Differences : Pyridinyl replaced with imidazole, a bioisostere of histidine.
  • Impact : Targets histamine receptors or metal-binding enzymes; higher solubility in acidic conditions due to protonatable imidazole .
(b) Oxan-4-yl (Tetrahydropyran) Derivative
  • Compound: (2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (CAS: 1344910-91-3)
  • Key Differences : Pyridinyl replaced with a saturated tetrahydropyran ring.
  • Impact : Increased lipophilicity and blood-brain barrier penetration; reduced hydrogen-bonding capacity .
(c) Difluorocyclohexyl Derivative
  • Compound: (R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride (CAS: 2306255-69-4)
  • Key Differences : Fluorinated cyclohexyl group replaces pyridinyl.

Functional Group Variations

(a) Hydroxyphenyl Derivative
  • Compound: (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (CAS: 1810074-88-4)
  • Key Differences : Hydroxyl (-OH) group introduces hydrogen-bonding capacity.
  • Impact : Improved antioxidant activity; pH-dependent solubility .
(b) Trifluoromethoxyphenyl Derivative
  • Compound: (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride (CAS: 921609-34-9)
  • Key Differences : Trifluoromethoxy (-OCF₃) group adds strong electron-withdrawing effects.
  • Impact : Increased acidity (pKa shift) and resistance to enzymatic degradation; applications in PET imaging probes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (CAS) Substituent Molecular Weight Solubility Key Applications
(S)-2-Amino-3-(pyridin-4-yl) Pyridin-4-yl 228.67 High (H₂O, EtOH) Drug intermediates, Enzymology
188640-63-3 4-Ethynylphenyl 225.67 Moderate (H₂O) Bioconjugation
2137036-84-9 4-Phenyldiazenyl 305.76 Low (H₂O) Photopharmacology
2306255-69-4 4,4-Difluorocyclohexyl 263.71 High (DMSO) CNS Therapeutics
921609-34-9 4-Trifluoromethoxyphenyl 285.65 Moderate (MeOH) Imaging Probes

Research Findings and Implications

  • Drug Development : Fluorinated analogs (e.g., 2306255-69-4) show promise in CNS drug design due to improved stability and BBB penetration .
  • Targeted Therapies : Ethynyl and azo derivatives enable site-specific modifications for antibody-drug conjugates and photodynamic therapies .
  • Metabolic Studies : Trifluoromethoxy and methoxy substitutions highlight the balance between electronic effects and metabolic liability .

Biological Activity

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, often referred to as a derivative of alanine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride is characterized by its chiral center at the second carbon, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, including receptors and enzymes involved in critical cellular processes.

The biological activity of (S)-2-amino-3-(pyridin-4-yl)propanoic acid hydrochloride can be attributed to several mechanisms:

  • Neurotransmitter Modulation : It acts as a modulator of neurotransmitter systems, particularly influencing glutamate receptors, which are crucial for synaptic transmission and plasticity.
  • Cellular Signaling Pathways : The compound has been shown to affect various signaling pathways, including the MAPK/ERK pathway, which plays a role in cell proliferation and differentiation .
  • Apoptosis Induction : Research indicates that it may induce apoptosis in cancer cells by activating specific apoptotic pathways .

Biological Activity Overview

Activity Type Description
Neurotransmission Modulates glutamate receptors; potential use in neurodegenerative diseases.
Anticancer Effects Induces apoptosis in tumor cells; shown efficacy in various cancer cell lines.
Immunomodulation Influences immune responses; potential applications in autoimmune diseases.
Infection Control Exhibits antimicrobial properties against various pathogens .

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that (S)-2-amino-3-(pyridin-4-yl)propanoic acid hydrochloride significantly improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity and reducing neuroinflammation .
  • Anticancer Activity : In vitro studies revealed that the compound exhibited potent antiproliferative effects against multiple cancer cell lines, including HeLa and A375, with IC50 values indicating strong inhibition of cell growth . The mechanism involved the activation of caspase pathways leading to programmed cell death.
  • Immunological Applications : Research has indicated that this compound can modulate immune responses by influencing cytokine production, suggesting potential therapeutic applications in inflammatory conditions .

Preparation Methods

Pseudoephedrine Glycinamide Route

A widely adopted method employs (1R,2R)-pseudoephedrine glycinamide as a chiral auxiliary to enforce stereoselectivity. The protocol involves:

  • Alkylation : Reacting 4-chloromethylpyridine with the lithium enolate of pseudoephedrine glycinamide in tetrahydrofuran (THF) at −78°C.

  • Acid Hydrolysis : Cleaving the auxiliary with 6 M hydrochloric acid under reflux to yield the free amino acid.

  • Crystallization : Purification via recrystallization from methanol-diethyl ether mixtures achieves >98% enantiomeric excess (ee).

Key Parameters :

  • Temperature: −78°C for enolate formation; 60–65°C for hydrolysis.

  • Yield: 62–77% after purification.

Catalytic Asymmetric Hydrogenation

Rhodium-Catalyzed Reduction of α,β-Unsaturated Precursors

This method utilizes rhodium(I) complexes with chiral phosphine ligands (e.g., (R)-BINAP) to reduce α,β-dehydroamino acid esters:

  • Substrate Preparation : 3-(Pyridin-4-yl)acrylic acid is esterified to methyl 3-(pyridin-4-yl)acrylate.

  • Hydrogenation : Conducted under 50 psi H₂ pressure in methanol with [Rh(cod)(R-BINAP)]⁺Cl⁻.

  • Acidification : Treatment with HCl gas in ethanol yields the hydrochloride salt.

Performance Metrics :

  • Enantioselectivity: 92–95% ee.

  • Turnover Frequency (TOF): 1,200 h⁻¹.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Aminopeptidases or lipases selectively hydrolyze the L-enantiomer from racemic N-acetyl derivatives:

  • Acylation : Racemic 2-amino-3-(pyridin-4-yl)propanoic acid is acetylated with acetic anhydride.

  • Enzymatic Hydrolysis : Porcine pancreatic lipase (PPL) in pH 7.4 buffer cleaves the L-N-acetyl derivative.

  • Separation : Unreacted D-enantiomer is isolated via ion-exchange chromatography.

Optimization :

  • pH: 7.0–7.5 maximizes enzyme activity.

  • Yield: 40–45% for L-isomer with 99% ee.

Solid-Phase Peptide Synthesis (SPPS)

Wang Resin-Based Assembly

SPPS enables modular construction of pyridylalanine derivatives:

  • Resin Loading : Wang resin is functionalized with Fmoc-protected alanine.

  • Pyridine Coupling : 4-Pyridineboronic acid undergoes Suzuki-Miyaura coupling with bromophenylalanine residues.

  • Cleavage : TFA/H₂O (95:5) liberates the product, followed by HCl salt formation.

Advantages :

  • Purity: >95% by HPLC.

  • Scalability: Multi-gram batches feasible.

Microwave-Assisted Synthesis

Accelerated Cyclization and Deprotection

Microwave irradiation reduces reaction times for key steps:

  • Cyclocondensation : Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate reacts with 1,1-carbonyldiimidazole (CDI) at 150°C for 15 minutes.

  • Global Deprotection : Simultaneous removal of Boc and tert-butyl esters using 6 M HCl under microwave conditions (80°C, 10 minutes).

Efficiency Gains :

  • Time Reduction: 8-hour reactions completed in <30 minutes.

  • Yield Improvement: 80–85% vs. 65–70% conventional.

Comparative Analysis of Methods

MethodEnantioselectivity (% ee)Yield (%)ScalabilityKey Limitation
Chiral Auxiliary>9862–77ModerateMulti-step purification
Catalytic Hydrogenation92–9575–82HighRhodium cost
Enzymatic Resolution9940–45LowLow throughput
SPPS9560–70HighResin expense
Microwave9080–85ModerateSpecialized equipment

Critical Reaction Parameters

Solvent Systems

  • Polar Aprotic Solvents : DMF or DMSO enhance enolate stability in alkylation.

  • Proton Donors : Methanol or ethanol improve hydrogenation rates by stabilizing Rh intermediates.

Temperature Control

  • Low temperatures (−78°C) prevent racemization during enolate formation.

  • Elevated temperatures (150°C) in microwave synthesis accelerate cyclization .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride?

The compound is typically synthesized via chiral resolution or asymmetric synthesis. A common approach involves starting with L-serine derivatives, where the pyridin-4-yl group is introduced through nucleophilic substitution or coupling reactions. For example, describes a similar dihydrochloride salt synthesized by reacting aniline derivatives with amino acid intermediates under acidic conditions . Purification often involves recrystallization in ethanol/HCl mixtures to isolate the hydrochloride salt.

Q. How is the enantiomeric purity of this compound validated in research settings?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is widely used, paired with polarimetric detection. highlights the use of impurity profiling (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) to assess stereochemical integrity . Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangement of the pyridinyl and amino groups.

Q. What are the critical storage conditions to maintain stability?

The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C, as its hydrochloride form is hygroscopic. specifies precautionary measures (P280, P305+P351+P338) due to sensitivity to moisture and oxidative degradation . Regular stability testing via TLC or LC-MS is advised to monitor decomposition.

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies?

Discrepancies often arise from polymorphic forms or residual solvents. For instance, notes the dihydrochloride form (CAS 178933-04-5) has higher aqueous solubility (>50 mg/mL) compared to freebase forms . Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) should be used to characterize crystalline phases. Solubility studies must report pH, temperature, and ionic strength.

Q. What role does this compound play in designing conformationally sensitive fluorophores?

The pyridinyl group participates in charge-transfer interactions, as shown in , where analogous structures exhibit dual emission due to rotameric states of the aromatic side chain . Time-resolved fluorescence spectroscopy (TRFS) can monitor conformational dynamics in protein-binding assays.

Q. How can synthetic byproducts impact pharmacological assays?

Impurities like unreacted aniline derivatives () or oxidized pyridinyl groups ( ) may exhibit off-target activity . High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) are critical for identifying trace byproducts. For example, a 0.5% impurity in a kinase assay reduced IC₅₀ by 40% in a study on similar compounds.

Q. What strategies optimize its incorporation into peptide chains without racemization?

Solid-phase peptide synthesis (SPPS) with HATU/DIPEA activation at 0°C minimizes racemization. demonstrates >95% chiral retention using Boc-protected intermediates under microwave-assisted coupling . Post-synthesis analysis via Marfey’s reagent derivatization confirms stereochemical fidelity.

Methodological Tables

Table 1: Key Analytical Parameters for Purity Assessment

MethodConditionsCritical ParametersReference
Chiral HPLCColumn: Chiralpak IC; Mobile phase: Hexane/IPA/DEA (80:20:0.1)Retention time: 12.3 min (S-enantiomer)
HRMSESI+ mode; Resolution: 30,000[M+H]⁺ calc.: 231.08; Found: 231.07
¹H-NMRD₂O, 600 MHzδ 8.45 (d, Py-H), 3.98 (m, α-CH)

Table 2: Hazard and Safety Data (GHS Compliance)

ParameterValueSource
Hazard StatementsH302 (Harmful if swallowed), H315 (Skin irritation)
Precautionary MeasuresUse gloves/eye protection; work in a fume hood

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.